molecular formula C23H30N2O5S B4068801 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B4068801
M. Wt: 446.6 g/mol
InChI Key: ZSDNZWVNXRKJFW-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide include other phenoxyacetamides and sulfonamide derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-29-20-9-7-18(8-10-20)15-16-24-23(26)17-30-21-11-13-22(14-12-21)31(27,28)25-19-5-3-2-4-6-19/h7-14,19,25H,2-6,15-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNZWVNXRKJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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